molecular formula C21H16N2OS B3259112 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide CAS No. 313535-64-7

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide

Cat. No. B3259112
CAS RN: 313535-64-7
M. Wt: 344.4 g/mol
InChI Key: FAMUHPSQZLVDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide” is a compound that has been synthesized and studied for its potential biological activities . It is a derivative of benzothiazole, a bicyclic heterocyclic compound that is present in a wide variety of synthetic and natural products .


Synthesis Analysis

The synthesis of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide” involves the use of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d] [1,3] oxazin-4-one as precursor substrates . The compounds are synthesized in high yields and their structures are corroborated based on IR, 1H NMR, Mass, and elemental analysis data .


Molecular Structure Analysis

The molecular structure of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide” is confirmed by various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS . Further analysis of the molecular structure can be done using computational methods and molecular docking studies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide” can be determined using various analytical techniques. For instance, its luminescent properties were investigated, showing bright blue-violet, green, and orange emission in aggregated states .

Scientific Research Applications

Antibacterial Agents

Compounds with a similar structure to N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide, such as 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-ones, have been synthesized and studied as potential antibacterial agents . These compounds have shown profound antimicrobial activity against a representative panel of Gram-positive and Gram-negative bacteria .

Anti-tubercular Compounds

Recent synthetic developments have highlighted the potential of benzothiazole-based compounds as anti-tubercular agents . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and the new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Ligands for Metal Extraction

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide and its derivatives have potential applications as ligands for metal extraction . This application is based on the ability of these compounds to form complexes with various metals.

Optical Materials

These compounds have also been studied for their potential use as optical materials . The unique electronic structure of benzothiazoles can result in interesting optical properties, making them suitable for applications in optoelectronics.

Fibroblast Growth Factor Antagonists

Benzothiazole derivatives have been studied for their potential biological uses, such as acting as fibroblast growth factor antagonists . This could have implications in the treatment of diseases where fibroblast growth factors play a key role.

Autotaxin Inhibitors

These compounds have also been studied for their potential use as autotaxin inhibitors . Autotaxin is an enzyme that has been implicated in several diseases, including cancer, making it a potential target for therapeutic intervention.

Inhibitors of Wnt Antagonist DKK

Benzothiazole derivatives have been studied for their potential use as inhibitors of Wnt antagonist DKK . This could have implications in the treatment of diseases where the Wnt signaling pathway plays a key role.

Inhibitors of Cytosolic Phospholipase A2α

These compounds have also been studied for their potential use as inhibitors of cytosolic phospholipase A2α . This enzyme plays a key role in the production of pro-inflammatory mediators, making it a potential target for anti-inflammatory drugs.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14-9-11-15(12-10-14)20(24)22-17-6-4-5-16(13-17)21-23-18-7-2-3-8-19(18)25-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMUHPSQZLVDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.